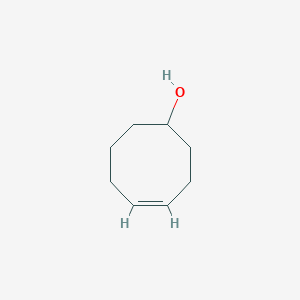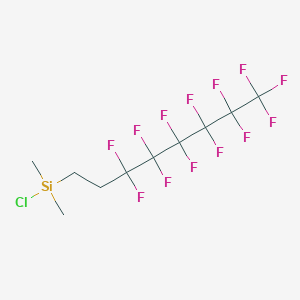
1H,1H,2H,2H-Perfluorooctyldimethylchlorosilan
Übersicht
Beschreibung
1H,1H,2H,2H-Perfluorooctyldimethylchlorosilane, also known as 1H,1H,2H,2H-Perfluorooctyldimethylchlorosilane, is a useful research compound. Its molecular formula is C10H10ClF13Si and its molecular weight is 440.7 g/mol. The purity is usually 95%.
The exact mass of the compound 1H,1H,2H,2H-Perfluorooctyldimethylchlorosilane is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Acyclic - Alkanes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality 1H,1H,2H,2H-Perfluorooctyldimethylchlorosilane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H,1H,2H,2H-Perfluorooctyldimethylchlorosilane including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Herstellung von superhydrophoben-superoleophilen Membranen
Diese Verbindung wird bei der Herstellung von superhydrophoben-superoleophilen Membranen zur Öl-Wasser-Trennung verwendet . Dünne Filme aus Poly(1H,1H,2H,2H-perfluorodecylacrylat) (PPFDA) werden mittels initiierter chemischer Gasphasenabscheidung (iCVD) auf Edelstahlgewebe abgeschieden . Die resultierenden Membranen sind wasserabweisend, aber ölpermeabel, was sie ideal für die Öl-Wasser-Trennung macht .
Herstellung von Dimethyl-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-octyl)-silanol
1H,1H,2H,2H-Perfluorooctyldimethylchlorosilan kann verwendet werden, um Dimethyl-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-octyl)-silanol herzustellen . Diese Reaktion erfordert Reagenzien wie H2O, (NH4)2CO3, NaCl und das Lösungsmittel Diethylether .
3. Bestandteil von fluormodifizierten ORMOCER-Beschichtungsmaterialien 1H,1H,2H,2H-Perfluorooctyltriethoxysilan, eine ähnliche Verbindung, wird als aktiver Bestandteil von fluormodifizierten ORMOCER- (organisch modifizierte Keramiken) Beschichtungsmaterialien verwendet . Diese Beschichtungen haben eine niedrige Oberflächenenergie und zeigen ein Antihaftverhalten gegenüber sowohl polaren als auch unpolaren Substanzen .
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as flammable, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
Wirkmechanismus
Target of Action
The primary target of 1H,1H,2H,2H-Perfluorooctyldimethylchlorosilane, also known as chloro-dimethyl-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane, is the substrate surface . This compound is majorly used for improving the wettability of the substrate by lowering the surface energy .
Mode of Action
1H,1H,2H,2H-Perfluorooctyldimethylchlorosilane interacts with the substrate surface to form a superhydrophobic coating . This is achieved by enriching the surface with CF3 group, which results in a water contact angle above 150° .
Biochemical Pathways
Instead, it modifies the physical properties of the substrate surface, thereby affecting its interaction with other substances .
Pharmacokinetics
Its impact is primarily on the bioavailability of the substrate surface to other substances .
Result of Action
The molecular and cellular effects of 1H,1H,2H,2H-Perfluorooctyldimethylchlorosilane’s action are primarily seen in its ability to create a superhydrophobic coating on the substrate surface . This coating repels aqueous electrolyte solution, thereby giving protection to the substrate from corrosion .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1H,1H,2H,2H-Perfluorooctyldimethylchlorosilane. For instance, the compound hydrolyzes in a wet environment to form a silane-based film . This film is hydrophobic in nature and exhibits self-healing anticorrosive properties . The compound shows very good weathering stability on account of the carbon-fluorine bond .
Biochemische Analyse
Biochemical Properties
1H,1H,2H,2H-Perfluorooctyldimethylchlorosilane possesses low surface free energy leading to its anti-adhesive behavior to polar and non-polar substances . It shows very good weathering stability on account of the carbon-fluorine bond
Molecular Mechanism
It is known to hydrolyze in a wet environment to form a silane-based film . This film is hydrophobic in nature, which acts in repelling aqueous electrolyte solution away from metallic substrates and hence providing corrosion protection to metal substrate .
Eigenschaften
IUPAC Name |
chloro-dimethyl-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClF13Si/c1-25(2,11)4-3-5(12,13)6(14,15)7(16,17)8(18,19)9(20,21)10(22,23)24/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKYGPHVLITVSJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6F13CH2CH2Si(CH3)2Cl, C10H10ClF13Si | |
| Record name | Silane, chlorodimethyl(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)- | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00145182 | |
| Record name | 1H,1H,2H,2H-Perfluorooctyldimethylchlorosilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00145182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102488-47-1 | |
| Record name | 1H,1H,2H,2H-Perfluorooctyldimethylchlorosilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102488471 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H,1H,2H,2H-Perfluorooctyldimethylchlorosilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00145182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chlorodimethyl(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-n-octyl)silane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1H,1H,2H,2H-perfluorooctyldimethylchlorosilane interact with silica gels to create superhydrophobic aerogels?
A: 1H,1H,2H,2H-perfluorooctyldimethylchlorosilane acts as a fluorinating agent. It reacts with the hydroxyl groups on the surface of silica gels, replacing them with perfluorooctyldimethylsilyl groups. These fluorinated groups are highly hydrophobic (water-repelling) due to the low surface energy of fluorine. This surface modification transforms the hydrophilic silica aerogel into a superhydrophobic material. []
Q2: What are the advantages of drying fluorinated aerogels at room temperature compared to supercritical drying?
A: While supercritical drying yields aerogels with superior surface area, drying fluorinated gels at room temperature offers a more practical and less energy-intensive approach. The research shows that even with room temperature drying, the resulting material retains porosity and monolithic structure. [] This suggests potential for applications where a highly porous material is desired but the high surface area of a supercritically dried aerogel isn't strictly necessary.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


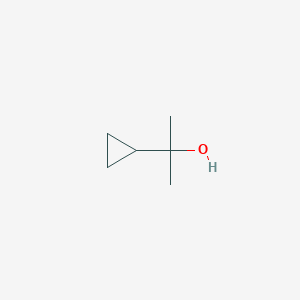
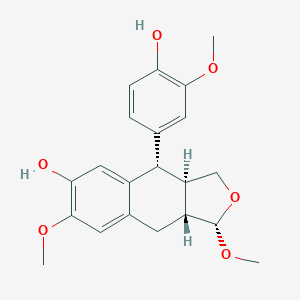

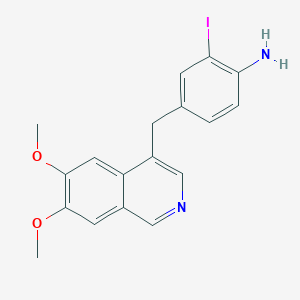
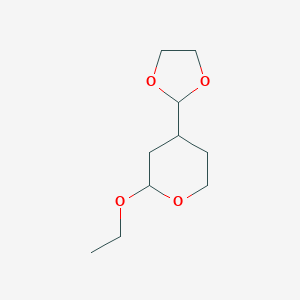
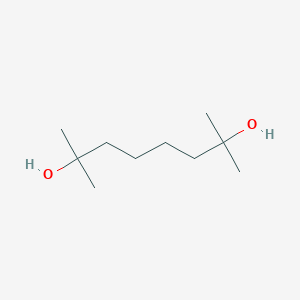
![(2S,4S)-N-[(2S)-1-[[(3R)-1-[[1-[[1-[[(2S)-1-[[1-[[1-[[3-[[(2S)-1-(dimethylamino)propan-2-yl]amino]-3-oxopropyl]amino]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-3-hydroxy-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methyl-1-[(E,4R)-4-methylhex-2-enoyl]pyrrolidine-2-carboxamide](/img/structure/B35076.png)
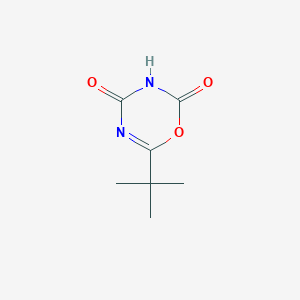

![3-[ethyl(methyl)amino]-1H-benzimidazol-2-one](/img/structure/B35081.png)
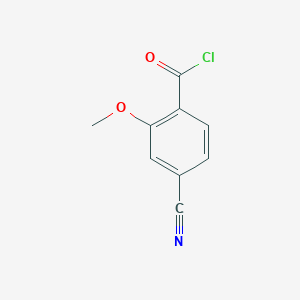
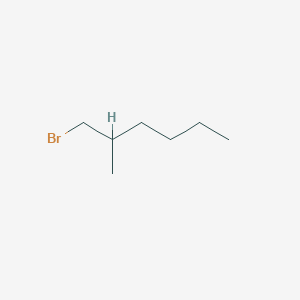
![2-Methyl-3-azabicyclo[3.2.1]octane](/img/structure/B35091.png)
